molecular formula C5H7N5O2S B3161483 2-(Methylthio)-5-nitropyrimidine-4,6-diamine CAS No. 87026-32-2

2-(Methylthio)-5-nitropyrimidine-4,6-diamine

Cat. No.: B3161483
CAS No.: 87026-32-2
M. Wt: 201.21 g/mol
InChI Key: XMENYNRPJVRKIW-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-nitropyrimidine-4,6-diamine (CAS 39069-52-8, molecular formula C₁₅H₂₃N₅O₂S) is a pyrimidine derivative characterized by:

  • A nitro group at position 3.
  • Methylthio (-SMe) and amino (-NH₂) groups at positions 2, 4, and 4.
  • Cyclopentyl substituents at the N4 and N6 positions in its most studied form, N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine (GS 39783) .

This compound is synthesized via ammonolysis of 2-(methylthio)-5-nitropyrimidine derivatives under high-temperature conditions in dioxane and ammonium hydroxide .

Properties

IUPAC Name

2-methylsulfanyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H4,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMENYNRPJVRKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 2-chloro-5-nitropyrimidine with methylthiolate under basic conditions to introduce the methylthio group at the 2-position . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMF, and bases such as sodium hydride.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Features

Key structural analogs differ in substituents at the N4, N6, and C2 positions, significantly altering physicochemical and biological properties.

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Biological Activity References
2-(Methylthio)-5-nitropyrimidine-4,6-diamine (GS 39783) N4,N6-dicyclopentyl, C2-SMe C₁₅H₂₃N₅O₂S 337.45 42 GABAB receptor modulation
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine N4,N6-diethyl C₈H₁₂N₆O₂ 224.22 84–86 89 Not reported
N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine N4,N6-bis(4-Cl-benzyl) C₁₈H₁₄Cl₂N₆O₂ 427.25 159–161 95 Not reported
2-Methyl-5-nitropyrimidine-4,6-diamine C2-methyl C₅H₇N₅O₂ 169.14 Not reported
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine N4,N6-diphenyl C₁₆H₁₃N₅O₂ 307.31 PRMT1 inhibition (IC₅₀ = 2.4 µM)
Key Observations:
  • Substituent Bulk : Bulky cyclopentyl groups in GS 39783 enhance receptor binding specificity compared to smaller ethyl or benzyl groups .
  • Electron-Withdrawing Effects : Nitro and methylthio groups increase electrophilicity, influencing reactivity in substitution reactions .
  • Biological Activity : GS 39783's GABAB modulation is absent in analogs lacking cyclopentyl or methylthio groups, underscoring the importance of these substituents .

Biological Activity

2-(Methylthio)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylthio group and a nitro group, which are critical for its biological activity. The structure can be represented as follows:

C7H9N5O2S\text{C}_7\text{H}_9\text{N}_5\text{O}_2\text{S}

1. Anti-inflammatory Activity

Recent research highlights the anti-inflammatory potential of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine. In vitro studies demonstrated that this compound effectively inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The compound's IC50 value against COX-2 was found to be comparable to that of established anti-inflammatory drugs like celecoxib.

Table 1: Comparative COX-2 Inhibition

CompoundIC50 (μmol)
2-(Methylthio)-5-nitropyrimidine-4,6-diamine0.04 ± 0.02
Celecoxib0.04 ± 0.01

In vivo studies using carrageenan-induced paw edema models further confirmed its efficacy, showing significant reduction in inflammation compared to control groups.

2. Antimicrobial Activity

The nitro group in the compound is essential for antimicrobial activity. Nitro-containing compounds are known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various nitro derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(Methylthio)-5-nitropyrimidine-4,6-diamine exhibited notable antibacterial properties with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics.

Table 2: Antimicrobial Activity

CompoundMIC (μg/mL)Target Bacteria
2-(Methylthio)-5-nitropyrimidine-4,6-diamine5S. aureus
Metronidazole10E. coli

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Mechanistic studies revealed that it affects cellular signaling pathways involved in cell proliferation and survival.

Research Findings
A recent study reported that treatment with 2-(Methylthio)-5-nitropyrimidine-4,6-diamine led to a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.

Table 3: Anticancer Activity

Cell LineIC50 (μmol)
MCF-7 (Breast Cancer)15 ± 3
A549 (Lung Cancer)12 ± 2

The biological activity of 2-(Methylthio)-5-nitropyrimidine-4,6-diamine is attributed to its ability to interact with specific molecular targets. The nitro group plays a crucial role in redox reactions leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-5-nitropyrimidine-4,6-diamine
Reactant of Route 2
2-(Methylthio)-5-nitropyrimidine-4,6-diamine

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